molecular formula C16H19NO2 B1608328 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile CAS No. 74240-66-7

4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile

Cat. No.: B1608328
CAS No.: 74240-66-7
M. Wt: 257.33 g/mol
InChI Key: QSDVTHZLHOIJLN-MRXNPFEDSA-N
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Description

4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the common synthetic routes for preparing 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound is synthesized via multi-step organic reactions, typically involving:

  • Cyclocondensation : Reaction of 5-pentyl-1,3-dioxane precursors with benzonitrile derivatives under acid or base catalysis. For example, transesterification or nucleophilic substitution reactions can form the dioxane ring .
  • Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the benzonitrile moiety to the dioxane backbone. Optimize solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalyst loading (1–5 mol%) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or GC-MS .

Q. Basic: What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the dioxane ring protons (δ 3.5–5.0 ppm) and benzonitrile aromatic signals (δ 7.5–8.5 ppm). 13^{13}C detects the nitrile carbon at ~115 ppm .
  • IR Spectroscopy : Identify the nitrile group (C≡N stretch at ~2230 cm1^{-1}) and dioxane ether linkages (C-O-C at 1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C16_{16}H21_{21}NO2_2, exact mass 259.1572) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., trans-configuration of substituents) using single-crystal diffraction .

Q. Advanced: How can computational chemistry methods predict the reactivity and stability of this compound in various reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess stability under catalytic conditions.
  • Reaction Pathway Mapping : Use software like Gaussian or ORCA to simulate intermediates in hydrogenation or hydrolysis reactions. Compare activation energies for different catalysts (e.g., Pd vs. Fe) .

Q. Advanced: What strategies resolve contradictions in reported biological activities or physicochemical properties across studies?

Methodological Answer:

  • Reproducibility Protocols : Standardize synthesis (e.g., strict control of anhydrous conditions for dioxane formation) and characterization methods (e.g., identical NMR solvent) .
  • Meta-Analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox to identify outliers. For example, discrepancies in melting points may arise from polymorphic forms .
  • Controlled Re-Experimentation : Replicate conflicting studies with adjusted variables (e.g., catalyst type, reaction time) to isolate contributing factors .

Q. Advanced: What is the mechanistic pathway for the catalytic hydrogenation of this compound, and how do catalysts influence kinetics?

Methodological Answer:

  • Mechanism : Hydrogenation typically proceeds via adsorption of H2_2 on a metal catalyst (e.g., Pd/C or Raney Ni), followed by stepwise reduction of the nitrile to an amine. The dioxane ring remains intact due to its stability under mild conditions (<100°C) .
  • Catalyst Impact : Pd/C shows higher selectivity for partial reduction (to imine intermediates), while Ni catalysts favor complete reduction to primary amines. Kinetic studies (via in situ IR) reveal rate-limiting steps depend on H2_2 pressure (1–5 atm) .

Q. Advanced: How should researchers analyze by-products formed during synthesis, and what purification techniques are most effective?

Methodological Answer:

  • By-Product Identification : Use LC-MS or 1^1H NMR to detect impurities (e.g., unreacted dioxane precursors or oxidized nitrile derivatives) .
  • Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar by-products. For non-polar impurities, use silica gel chromatography with hexane/ethyl acetate .
  • Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water or acetone/heptane) to selectively crystallize the target compound .

Properties

IUPAC Name

4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-14-11-18-16(19-12-14)15-8-6-13(10-17)7-9-15/h6-9,14,16H,2-5,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXIKUCDZOQOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1COC(OC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225775, DTXSID70887784
Record name 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70887784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74800-62-7, 74240-66-7
Record name 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74800-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)-
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Record name 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile
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